molecular formula C24H24N4O5S B11683359 ethyl 4-{2,5-dimethyl-3-[(E)-(2-{[(4-nitrophenyl)sulfanyl]acetyl}hydrazinylidene)methyl]-1H-pyrrol-1-yl}benzoate

ethyl 4-{2,5-dimethyl-3-[(E)-(2-{[(4-nitrophenyl)sulfanyl]acetyl}hydrazinylidene)methyl]-1H-pyrrol-1-yl}benzoate

Cat. No.: B11683359
M. Wt: 480.5 g/mol
InChI Key: RAEPZTFGNUDROS-AFUMVMLFSA-N
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Description

Ethyl 4-{2,5-dimethyl-3-[(E)-(2-{[(4-nitrophenyl)sulfanyl]acetyl}hydrazinylidene)methyl]-1H-pyrrol-1-yl}benzoate is a complex organic compound with a unique structure that includes a pyrrole ring, a benzoate ester, and a nitrophenyl sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{2,5-dimethyl-3-[(E)-(2-{[(4-nitrophenyl)sulfanyl]acetyl}hydrazinylidene)methyl]-1H-pyrrol-1-yl}benzoate typically involves multiple steps. One common route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving a diketone and an amine.

    Introduction of the Benzoate Ester: The benzoate ester group is introduced through esterification, where the carboxylic acid reacts with ethanol in the presence of an acid catalyst.

    Addition of the Nitrophenyl Sulfanyl Group: This step involves the reaction of a nitrophenyl thiol with an acyl chloride to form the sulfanyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2,5-dimethyl-3-[(E)-(2-{[(4-nitrophenyl)sulfanyl]acetyl}hydrazinylidene)methyl]-1H-pyrrol-1-yl}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

Ethyl 4-{2,5-dimethyl-3-[(E)-(2-{[(4-nitrophenyl)sulfanyl]acetyl}hydrazinylidene)methyl]-1H-pyrrol-1-yl}benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of ethyl 4-{2,5-dimethyl-3-[(E)-(2-{[(4-nitrophenyl)sulfanyl]acetyl}hydrazinylidene)methyl]-1H-pyrrol-1-yl}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-{2,5-dimethyl-3-[(E)-(2-{[(4-nitrophenyl)sulfanyl]acetyl}hydrazinylidene)methyl]-1H-pyrrol-1-yl}benzoate: Similar compounds include other pyrrole derivatives and benzoate esters with different substituents.

Uniqueness

    Structural Complexity: The unique combination of functional groups in this compound sets it apart from other compounds.

    Its diverse applications in various fields highlight its versatility and importance in scientific research.

Properties

Molecular Formula

C24H24N4O5S

Molecular Weight

480.5 g/mol

IUPAC Name

ethyl 4-[2,5-dimethyl-3-[(E)-[[2-(4-nitrophenyl)sulfanylacetyl]hydrazinylidene]methyl]pyrrol-1-yl]benzoate

InChI

InChI=1S/C24H24N4O5S/c1-4-33-24(30)18-5-7-20(8-6-18)27-16(2)13-19(17(27)3)14-25-26-23(29)15-34-22-11-9-21(10-12-22)28(31)32/h5-14H,4,15H2,1-3H3,(H,26,29)/b25-14+

InChI Key

RAEPZTFGNUDROS-AFUMVMLFSA-N

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)/C=N/NC(=O)CSC3=CC=C(C=C3)[N+](=O)[O-])C

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=CC(=C2C)C=NNC(=O)CSC3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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